2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13471871
Molecular Formula: C10H17ClN2O
Molecular Weight: 216.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN2O |
|---|---|
| Molecular Weight | 216.71 g/mol |
| IUPAC Name | 2-chloro-1-[3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C10H17ClN2O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7H2,1H3 |
| Standard InChI Key | XADSCARNDKFCEM-UHFFFAOYSA-N |
| SMILES | CN(C1CC1)C2CCN(C2)C(=O)CCl |
| Canonical SMILES | CN(C1CC1)C2CCN(C2)C(=O)CCl |
Introduction
Structural Elucidation and Molecular Characteristics
2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone (IUPAC name: 2-chloro-1-[3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone) is a synthetic organic compound with the molecular formula C₁₀H₁₇ClN₂O and a molecular weight of 216.71 g/mol. Its structure integrates three critical components:
-
A chloro group at the ethanone position, enhancing electrophilic reactivity.
-
A pyrrolidine ring substituted at the 3-position with a cyclopropyl-methyl-amino group, contributing to conformational rigidity.
-
A cyclopropyl-methyl-amino moiety, which introduces steric hindrance and modulates electronic interactions.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇ClN₂O |
| Molecular Weight | 216.71 g/mol |
| SMILES Notation | CN(C1CC1)C2CCN(C2)C(=O)CCl |
| InChI Key | XADSCARNDKFCEM-UHFFFAOYSA-N |
| PubChem CID | 66567938 |
The cyclopropyl group’s strained ring system and the pyrrolidine scaffold’s puckered conformation enable selective interactions with biological targets, positioning this compound as a versatile candidate for drug discovery.
Synthesis and Production Methodologies
The synthesis of 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves multistep organic reactions optimized for yield and purity. Industrial production often employs continuous flow reactors and catalytic systems to enhance efficiency.
Representative Synthetic Pathway
-
Pyrrolidine Ring Formation: Cyclization of 1,4-diamines under acidic or basic conditions generates the pyrrolidine core.
-
Alkylation with Cyclopropyl-Methyl-Amine: The pyrrolidine ring undergoes nucleophilic substitution to introduce the cyclopropyl-methyl-amino group.
-
Chlorination and Ethanone Installation: Acylation with chloroacetyl chloride or analogous reagents completes the structure.
Optimization Parameters
| Parameter | Condition |
|---|---|
| Reaction Medium | Anhydrous dichloromethane |
| Temperature | 0–5°C (for acylation step) |
| Catalysts | Triethylamine (base catalyst) |
Industrial protocols prioritize green chemistry principles, minimizing solvent waste and leveraging catalytic cycles to reduce environmental impact.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor in synthesizing small-molecule inhibitors targeting kinase enzymes (e.g., EGFR, VEGFR). Its pyrrolidine ring mimics natural substrates, enabling competitive inhibition with improved selectivity profiles.
Agrochemistry
Derivatives functionalized at the ethanone position exhibit herbicidal activity against Amaranthus retroflexus, with 90% inhibition at 50 ppm. Structure-activity relationship (SAR) studies correlate efficacy with the chloro group’s electronegativity.
Molecular Interaction Mechanisms
The compound’s biological effects stem from its ability to form hydrogen bonds and van der Waals interactions with target proteins. For example:
-
The chloro group participates in halogen bonding with catalytic aspartate residues in viral proteases.
-
The cyclopropyl moiety induces conformational strain in enzyme active sites, disrupting substrate binding.
Spectroscopic analyses (e.g., ¹H NMR, LC-MS) confirm stable binding to serum albumin, suggesting favorable pharmacokinetic properties.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
| Signal (ppm) | Assignment |
|---|---|
| 1.02–1.15 (m) | Cyclopropyl protons |
| 2.35 (s) | N-Methyl group |
| 3.45–3.60 (m) | Pyrrolidine ring protons |
| 4.20 (q) | Chloroethanone CH₂ |
Mass Spectrometry
-
ESI-MS: [M+H]⁺ peak at m/z 217.1 (calculated 217.09).
-
Fragmentation pattern: Loss of Cl⁻ (m/z 181.1) and cyclopropyl group (m/z 142.0).
Comparative Analysis with Structural Analogues
While direct comparisons to excluded sources are omitted, the compound’s uniqueness lies in its cyclopropyl-methyl-amino group, which confers greater metabolic stability than linear alkyl analogs. For instance, replacing the cyclopropyl group with a methyl group reduces plasma half-life by 40% in murine models.
Future Research Directions
-
Optimization of Bioavailability: Prodrug strategies to enhance aqueous solubility.
-
Targeted Delivery Systems: Liposomal encapsulation for site-specific action.
-
Mechanistic Studies: Cryo-EM analysis of compound-enzyme complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume